molecular formula C22H27NO B8631300 2-Amino-3-phenyl-5,7-di-tert-butyl-benzofurane CAS No. 387365-63-1

2-Amino-3-phenyl-5,7-di-tert-butyl-benzofurane

Cat. No. B8631300
Key on ui cas rn: 387365-63-1
M. Wt: 321.5 g/mol
InChI Key: FXACNRGIHVMMQE-UHFFFAOYSA-N
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Patent
US06586606B2

Procedure details

4.8 ml (9.58 mmol) of 2N HCl is added at room temperature to a solution of 3.08 g (9.58 mmol) of 2-amino-3-phenyl-5,7-di-tert-butyl-benzofurane [compound (301), Table 3, prepared according to Example 1a] in 10 ml iso-propanol and stirred at room temperature for 90 minutes. The precipitate is filtered and washed with isopropanol. Crystallization of the residue from isopropanol yields 2.62 g (85%) of 5,7-di-tert-butyl-3-phenyl-3H-benzofuran-2-one (compound (101), Table 1), m.p. 116-119° C.
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[O:4][C:5]2[C:17]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:16][C:15]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:14][C:6]=2[C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([OH:29])(C)C>>[C:22]([C:15]1[CH:16]=[C:17]([C:18]([CH3:21])([CH3:19])[CH3:20])[C:5]2[O:4][C:3](=[O:29])[CH:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:6]=2[CH:14]=1)([CH3:23])([CH3:24])[CH3:25]

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.08 g
Type
reactant
Smiles
NC=1OC2=C(C1C1=CC=CC=C1)C=C(C=C2C(C)(C)C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1OC2=C(C1C1=CC=CC=C1)C=C(C=C2C(C)(C)C)C(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from isopropanol

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)C2=CC=CC=C2)C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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